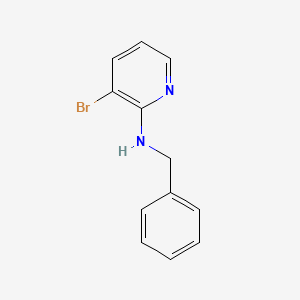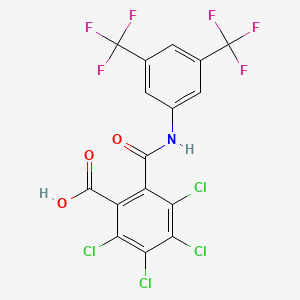
2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid is a complex organic compound characterized by the presence of multiple halogen atoms and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid typically involves multiple steps. One common approach is to start with the preparation of 3,5-bis(trifluoromethyl)aniline, which is then reacted with phosgene to form the corresponding isocyanate. This intermediate is subsequently reacted with 3,4,5,6-tetrachlorobenzoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield the corresponding amine and carboxylic acid, while oxidation can produce various oxidized derivatives.
科学的研究の応用
2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes
作用機序
The mechanism of action of 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- N-(3,5-Bis(trifluoromethyl)phenyl)thiourea
Uniqueness
Compared to similar compounds, 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid is unique due to the combination of multiple halogen atoms and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-3,4,5,6-tetrachlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H5Cl4F6NO3/c17-9-7(8(14(29)30)10(18)12(20)11(9)19)13(28)27-6-2-4(15(21,22)23)1-5(3-6)16(24,25)26/h1-3H,(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQNSRKCFSSQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H5Cl4F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
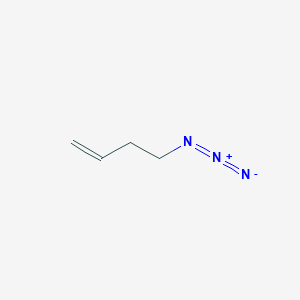
![6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2446154.png)
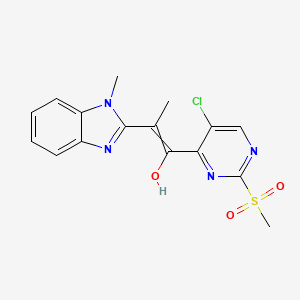
![1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2446160.png)
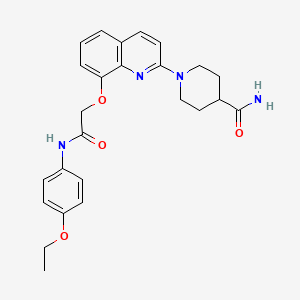

![N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride](/img/structure/B2446165.png)
![8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline](/img/structure/B2446167.png)


![N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2446171.png)
